N-Boc-16-amino-hexadecanoic acid N-Boc-16-amino-hexadecanoic acid
Brand Name: Vulcanchem
CAS No.: 135747-73-8
VCID: VC6904247
InChI: InChI=1S/C21H41NO4/c1-21(2,3)26-20(25)22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24)
SMILES: CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C21H41NO4
Molecular Weight: 371.562

N-Boc-16-amino-hexadecanoic acid

CAS No.: 135747-73-8

Cat. No.: VC6904247

Molecular Formula: C21H41NO4

Molecular Weight: 371.562

* For research use only. Not for human or veterinary use.

N-Boc-16-amino-hexadecanoic acid - 135747-73-8

Specification

CAS No. 135747-73-8
Molecular Formula C21H41NO4
Molecular Weight 371.562
IUPAC Name 16-[(2-methylpropan-2-yl)oxycarbonylamino]hexadecanoic acid
Standard InChI InChI=1S/C21H41NO4/c1-21(2,3)26-20(25)22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24)
Standard InChI Key WYLNQFZBFIXXJM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Boc-16-amino-hexadecanoic acid features a hexadecanoic acid backbone (C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2) modified by an amino group at the 16th carbon, shielded by a Boc protecting group. The Boc group ((CH3)3COC(O) (\text{CH}_3)_3\text{COC(O)}) imparts steric hindrance and stability to the amine, preventing unwanted reactions during synthetic processes . The carboxylic acid terminus remains free for conjugation, enabling esterification or amidation.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number135747-73-8
Molecular FormulaC21H41NO4\text{C}_{21}\text{H}_{41}\text{NO}_4
Molecular Weight371.562 g/mol
Purity95%
IUPAC Name16-((tert-Butoxycarbonyl)amino)hexadecanoic acid

Comparative Analysis with Palmitic Acid

Structurally analogous to palmitic acid (hexadecanoic acid, C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2), the Boc derivative diverges in solubility and reactivity. Palmitic acid, a saturated fatty acid with a melting point of 62.9°C and boiling point of 351°C, exhibits limited water solubility due to its nonpolar tail . In contrast, the Boc group introduces polar characteristics, slightly enhancing solubility in organic solvents like dichloromethane or tetrahydrofuran .

Table 2: Structural and Functional Comparison

PropertyN-Boc-16-Amino-Hexadecanoic AcidPalmitic Acid
Molecular FormulaC21H41NO4\text{C}_{21}\text{H}_{41}\text{NO}_4C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2
Functional GroupsBoc-protected amine, carboxylic acidCarboxylic acid
SolubilityModerate in polar solventsInsoluble in water

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-Boc-16-amino-hexadecanoic acid typically involves multi-step reactions starting from hexadecanoic acid precursors. A representative protocol adapted from Gao et al. (2015) includes :

  • Amination: Introduction of an amino group at the terminal carbon via hydroxylamine hydrochloride in methanol under reflux.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., pyridine or triethylamine) to shield the amine.

  • Purification: Isolation using column chromatography or recrystallization to achieve 95% purity .

Analytical Validation

Characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms structural integrity. The Boc group’s tert-butyl protons resonate at 1.4 ppm in 1H^1\text{H}-NMR, while the carbonyl signal appears near 170 ppm in 13C^{13}\text{C}-NMR . High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 371.562 .

Applications in Organic Synthesis

Peptide Modification

The compound’s amino and carboxylic acid functionalities facilitate its use in solid-phase peptide synthesis (SPPS). For instance, conjugating lipid chains to peptides enhances membrane permeability, a strategy employed in anticancer drug design . The Boc group is selectively deprotected under acidic conditions (e.g., trifluoroacetic acid), enabling sequential coupling .

Prodrug Development

Lipidation via N-Boc-16-amino-hexadecanoic acid improves drug bioavailability. For example, attaching the Boc-protected amine to antiviral agents increases their hydrophobicity, promoting cellular uptake. Subsequent deprotection in vivo releases the active drug .

Biological Relevance and Mechanistic Insights

Anti-Inflammatory Activity

Hexadecanoic acid inhibits phospholipase A2 (PLA2), an enzyme initiating inflammatory cascades by releasing arachidonic acid . Molecular docking studies reveal that the carboxylic acid group binds PLA2’s active site, competitively blocking substrate access . Although the Boc derivative’s anti-inflammatory potential remains unexplored, its structural similarity positions it as a candidate for further study.

Comparative Analysis with Related Compounds

Hexadecanoate Anion

The hexadecanoate anion (C16H31O2\text{C}_{16}\text{H}_{31}\text{O}_2^-), conjugate base of palmitic acid, participates in lipid metabolism and β-oxidation . Unlike the Boc-protected amine, hexadecanoate lacks functional groups for covalent modifications, limiting its utility in synthetic applications .

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